![molecular formula C8H11N3O B048890 [3-(Hydroxymethyl)phenyl]guanidine CAS No. 437384-34-4](/img/structure/B48890.png)

[3-(Hydroxymethyl)phenyl]guanidine

Descripción general

Descripción

“[3-(Hydroxymethyl)phenyl]guanidine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It is used as a reagent in the synthesis of substituted phenyldihydrobenzoisoquinolinamine compounds useful in the treatment of proliferative disorders such as cancer .

Synthesis Analysis

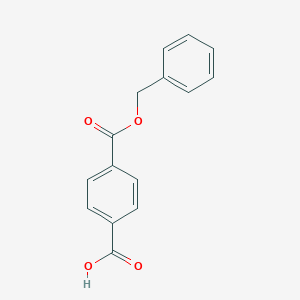

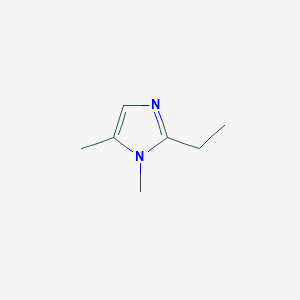

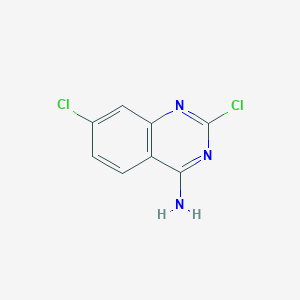

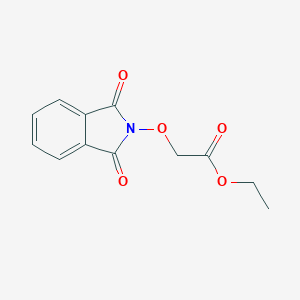

The synthesis of guanidine derivatives, including “[3-(Hydroxymethyl)phenyl]guanidine”, has been reported in the literature . The synthesis involves the reaction of N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines .

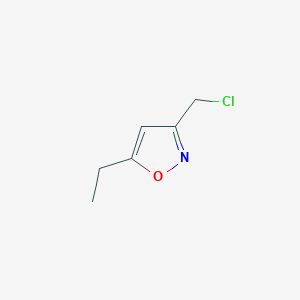

Molecular Structure Analysis

The molecular structure of “[3-(Hydroxymethyl)phenyl]guanidine” consists of a guanidine group attached to a phenyl ring through a hydroxymethyl group . The structure can be further analyzed using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

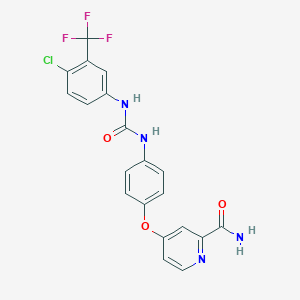

Drug Discovery : Guanidine-containing compounds, including phenylguanidine derivatives, have shown significant potential in drug discovery. They are explored for their applications in treating central nervous system disorders, anti-inflammatory conditions, diabetes, and as chemotherapeutic agents. Some phenyl-guanidine derivatives have shown higher potency than temozolomide in reducing glioblastoma cell proliferation, indicating their potential as new treatments for glioblastoma multiforme (Saczewski & Balewski, 2013; Saczewski & Balewski, 2009; Bravo et al., 2016).

Molecular Biology : Guanidine hydrochloride (GHCl) is effective in isolating intact and digestible DNA from eukaryotic cells, which is useful for large-scale tissue sample preparation. This application is crucial in molecular biology research and diagnostics (Bowtell, 1987).

Chemical Synthesis : In the field of chemistry, guanidine derivatives, including [3-(Hydroxymethyl)phenyl]guanidine, are utilized in various synthetic processes. For example, encapsulated N,N′,N′′-tricyclohexylguanidine in hydrophobic zeolite Y catalyzes the addition reaction of acetone to benzaldehyde (Sercheli et al., 1997). Moreover, hydroxymethyl-substituted 1,2-dioxetanes, which can be derived from [3-(Hydroxymethyl)phenyl]guanidine, have been shown to damage DNA through the generation of reactive radicals (Adam et al., 1998).

Antibacterial and Antiviral Applications : Trisubstituted guanidines and their copper(II) complexes have demonstrated good bactericidal activity against various bacterial strains. Additionally, guanidine derivatives have been effective against certain viruses, indicating their potential in antimicrobial and antiviral therapies (Said et al., 2015; Herrmann et al., 1981).

Pharmacology : Aromatic guanidine compounds, including phenylguanidine derivatives, show vasoconstriction effects without cardiac stimulation, acting through a direct alpha-adrenergic mechanism. This suggests their potential use in cardiovascular pharmacology (Hughes et al., 1975).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEKIHWNLZKUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C(N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)phenyl]guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

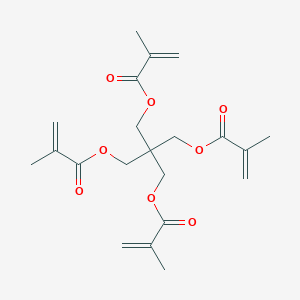

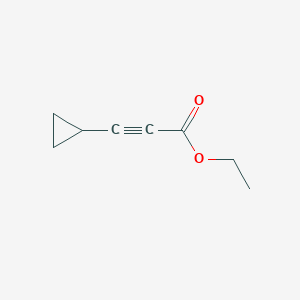

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)